molecular formula C15H10ClFN4OS B5762254 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B5762254
M. Wt: 348.8 g/mol
InChI Key: XZRCFJLTCPDNAO-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

Target of Action

Similar compounds have been reported to possess antiviral and antitubercular activities, suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially altering their function.

Biochemical Pathways

Given its potential antiviral and antitubercular activities , it may interfere with the life cycle of viruses or bacteria, disrupting their replication or survival.

Result of Action

Similar compounds have shown antiviral and antitubercular activities, suggesting that the compound may inhibit the growth or replication of viruses or bacteria at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS/c16-10-7-5-9(6-8-10)13-20-21-15(23-13)19-14(22)18-12-4-2-1-3-11(12)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRCFJLTCPDNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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